molecular formula C14H9BrClFO2 B5863615 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde

3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B5863615
M. Wt: 343.57 g/mol
InChI Key: CGIDEJBXXGJTMY-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9BrClFO2 It is a halogenated benzaldehyde derivative, characterized by the presence of bromine, chlorine, and fluorine atoms

Properties

IUPAC Name

3-bromo-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFO2/c15-11-6-9(7-18)4-5-14(11)19-8-10-12(16)2-1-3-13(10)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIDEJBXXGJTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-hydroxybenzaldehyde, followed by the reaction with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine, chlorine, and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid.

    Reduction: 3-Bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
  • (3-Bromo-6-chloro-2-fluorophenyl)methanol

Uniqueness

3-Bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is unique due to the specific arrangement of halogen atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields .

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